molecular formula C6H12NO7P B14235021 N-(Dimethoxyphosphoryl)-L-aspartic acid CAS No. 405158-23-8

N-(Dimethoxyphosphoryl)-L-aspartic acid

Katalognummer: B14235021
CAS-Nummer: 405158-23-8
Molekulargewicht: 241.14 g/mol
InChI-Schlüssel: NEZOEYKQPQSRBN-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Dimethoxyphosphoryl)-L-aspartic acid is a compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids and have garnered significant interest due to their potential biological and medicinal applications . The presence of both phosphonic and carboxylic acid groups in the molecule makes it a unique entity with diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethoxyphosphoryl)-L-aspartic acid typically involves the reaction of L-aspartic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, which facilitates the formation of the phosphonate ester . The reaction conditions often include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Dimethoxyphosphoryl)-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(Dimethoxyphosphoryl)-L-aspartic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(Dimethoxyphosphoryl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Dimethoxyphosphoryl)-L-aspartic acid is unique due to its specific combination of phosphonic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Eigenschaften

CAS-Nummer

405158-23-8

Molekularformel

C6H12NO7P

Molekulargewicht

241.14 g/mol

IUPAC-Name

(2S)-2-(dimethoxyphosphorylamino)butanedioic acid

InChI

InChI=1S/C6H12NO7P/c1-13-15(12,14-2)7-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,7,12)(H,8,9)(H,10,11)/t4-/m0/s1

InChI-Schlüssel

NEZOEYKQPQSRBN-BYPYZUCNSA-N

Isomerische SMILES

COP(=O)(N[C@@H](CC(=O)O)C(=O)O)OC

Kanonische SMILES

COP(=O)(NC(CC(=O)O)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.